molecular formula C56H48CuN12.4Cl B1142476 Alcian Blue-tetrakis(methylpyridinium) chloride CAS No. 123439-83-8

Alcian Blue-tetrakis(methylpyridinium) chloride

Cat. No.: B1142476
CAS No.: 123439-83-8
M. Wt: 1094.44
InChI Key:
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Description

Alcian Blue-tetrakis(methylpyridinium) chloride is a synthetic dye belonging to the family of phthalocyanine dyes. It is known for its ability to stain acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures. This compound is widely used in histology and microscopy for its staining properties .

Scientific Research Applications

Alcian Blue-tetrakis(methylpyridinium) chloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction of copper phthalocyanine with formaldehyde and pyridine under controlled conditions .

Industrial Production Methods

Industrial production of Alcian Blue-tetrakis(methylpyridinium) chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alcian Blue-tetrakis(methylpyridinium) chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different phthalocyanine derivatives, while substitution reactions can yield a variety of modified dyes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced stability and staining properties compared to other Alcian Blue variants. The presence of pyridiniomethyl groups provides better binding to acidic polysaccharides, making it a preferred choice for specific staining applications .

Properties

IUPAC Name

copper;6,15,24,33-tetrakis(pyridin-1-ium-1-ylmethyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H40N12.4ClH.Cu/c1-5-21-65(22-6-1)33-37-13-17-41-45(29-37)53-57-49(41)62-54-47-31-39(35-67-25-9-3-10-26-67)15-19-43(47)51(59-54)64-56-48-32-40(36-68-27-11-4-12-28-68)16-20-44(48)52(60-56)63-55-46-30-38(34-66-23-7-2-8-24-66)14-18-42(46)50(58-55)61-53;;;;;/h1-32H,33-36H2;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNRSWNBONHNN-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)C[N+]1=CC=CC=C1)C(=N8)N=C3[N-]4)C[N+]1=CC=CC=C1)C1=C5C=C(C=C1)C[N+]1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H40Cl4CuN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1086.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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